Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The name delineates its structural components hierarchically:
- The methyl group designates the ester moiety (-OCH₃) at the terminal position.
- The acetate backbone (CH₃COO-) is modified by a sulfanyl (-S-) substituent at the second carbon.
- The sulfanyl group connects to the 1,2,3-thiadiazole heterocycle, a five-membered ring containing two nitrogen atoms and one sulfur atom.
- The thiadiazole ring is substituted at position 4 with a 3,4-dichlorophenyl group, a benzene ring bearing chlorine atoms at the third and fourth positions.
The molecular formula, C₁₁H₈Cl₂N₂O₂S₂ , reflects these constituents (Table 1). With a molecular weight of 335.23 g/mol , the compound’s stoichiometry aligns with its functional groups, including two chlorine atoms, two sulfur atoms, and two oxygen atoms.
Table 1: Molecular formula breakdown
| Element | Quantity | Role in Structure |
|---|---|---|
| Carbon | 11 | Backbone of ester, thiadiazole, and phenyl groups |
| Hydrogen | 8 | Peripheral atoms on aromatic and aliphatic chains |
| Chlorine | 2 | Substituents on the phenyl ring |
| Nitrogen | 2 | Constituents of the thiadiazole ring |
| Oxygen | 2 | Ester carbonyl and methoxy groups |
| Sulfur | 2 | Thiadiazole ring and sulfanyl bridge |
Crystal Structure Determination via X-ray Diffraction Studies
While This compound lacks publicly available single-crystal X-ray diffraction data, structural analogs provide insights into likely configurations. For example, related thiadiazole derivatives, such as 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate , crystallize in monoclinic systems with space group P2₁/n and unit cell parameters a = 4.94 Å, b = 18.32 Å, c = 17.22 Å, and β = 95.56°. These metrics suggest that the target compound may adopt similar packing arrangements, with intermolecular interactions dominated by hydrogen bonding and π-π stacking involving the dichlorophenyl and thiadiazole moieties.
Computational modeling, such as density functional theory (DFT), could predict bond lengths and angles. The thiadiazole ring likely exhibits planarity, with sulfur-nitrogen bond lengths approximating 1.71–1.74 Å , as observed in analogous structures. The sulfanyl-acetate bridge would introduce rotational flexibility, potentially influencing crystallinity and solubility.
Spectroscopic Characterization (Fourier-Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy, Mass Spectrometry)
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key absorption bands would correlate with functional groups:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ¹³C NMR :
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated π-system of the thiadiazole and dichlorophenyl groups would absorb in the 250–300 nm range, with molar absorptivity influenced by the electron-withdrawing chlorine atoms.
Mass Spectrometry
- Molecular ion peak : m/z 335.23 (M⁺), consistent with the molecular weight.
- Isotopic pattern : A doublet for chlorine (³⁵Cl/³⁷Cl) at m/z 337.23 (M+2) and 339.23 (M+4), with a 3:2:1 intensity ratio.
- Fragmentation : Cleavage of the ester group would yield ions at m/z *269.30 (loss of COOCH₃) and m/z *154.97 (dichlorophenyl-thiadiazole fragment).
Table 2: Predicted spectroscopic signatures
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| FT-IR | 1740 cm⁻¹ | Ester C=O stretch |
| ¹H NMR | δ 3.7–3.9 ppm (singlet) | Methyl ester protons |
| ¹³C NMR | δ 168–170 ppm | Ester carbonyl carbon |
| UV-Vis | λₘₐₓ ≈ 280 nm | π→π* transition in aromatic system |
| Mass Spec | m/z 335.23 (M⁺) | Molecular ion peak |
Properties
IUPAC Name |
methyl 2-[4-(3,4-dichlorophenyl)thiadiazol-5-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S2/c1-17-9(16)5-18-11-10(14-15-19-11)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYBCZNNJYZXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(N=NS1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiadiazole ring. The overall reaction can be summarized as follows:
-
Formation of Thiourea Intermediate
- React 3,4-dichlorophenyl isothiocyanate with methyl 2-bromoacetate in the presence of potassium carbonate.
- Solvent: Toluene or DMF (Dimethylformamide).
- Temperature: 80-100°C.
- Reaction Time: 12-24 hours.
-
Cyclization to Thiadiazole
- The thiourea intermediate undergoes cyclization to form the thiadiazole ring.
- Solvent: Toluene or DMF.
- Temperature: 80-100°C.
- Reaction Time: 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent such as dichloromethane.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated or methoxylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate has the molecular formula and a molecular weight of approximately 335.23 g/mol. The compound features a thiadiazole ring, which is known for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit considerable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects on several cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
In vitro studies have indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells . The structure–activity relationship analysis suggests that substitutions on the thiadiazole ring significantly influence its anticancer activity.
Case Study 1: Antimicrobial Screening
A comprehensive screening of various thiadiazole derivatives was conducted to evaluate their antimicrobial properties against resistant strains of bacteria. This compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for further development .
Case Study 2: Anticancer Research
In a study aimed at identifying novel anticancer agents from a library of compounds, this compound was found to significantly inhibit the proliferation of several cancer cell lines. This led to further investigations into its mechanism of action and potential for clinical applications .
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:
Inhibit Enzymes: The thiadiazole ring can interact with enzyme active sites, leading to inhibition of enzyme activity.
Disrupt Cellular Processes: The dichlorophenyl group can interfere with cellular processes, such as DNA replication and protein synthesis.
Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the heterocyclic core, substituents, and biological targets. Below is a detailed comparison:
Thiadiazole Derivatives with Different Heterocyclic Cores
- 1,3,4-Thiadiazole Analogs: Compounds like (E)-2-(2-(5-(arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acids (e.g., 5a–d) share a disulfanyl linkage but differ in the heterocyclic core (1,3,4-thiadiazole vs. 1,2,3-thiadiazole). These analogs exhibit moderate antimicrobial activity but lack the specific anti-HIV efficacy observed in the 1,2,3-thiadiazole derivatives, likely due to reduced binding affinity to reverse transcriptase .
- Thiazole Derivatives : Thiazole-based compounds (e.g., thiazol-5-ylmethyl carbamates ) show antiviral activity but target different enzymes, such as proteases, rather than reverse transcriptases. The thiadiazole ring’s electronic properties (e.g., higher electronegativity) enhance interaction with hydrophobic pockets in HIV-1 RT compared to thiazoles .
Substituent Variations
Dichlorophenyl vs. Other Aryl Groups :
- 4-(3,4-Dichlorophenyl) Substitution : The 3,4-dichlorophenyl group in Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate enhances lipophilicity and π-π stacking interactions with HIV-1 RT residues (e.g., Tyr181, Tyr188), contributing to an IC50 of 0.8 μM against HIV-1 .
- 4-Chlorophenyl or Unsubstituted Phenyl Analogs : Derivatives lacking the dichloro substitution (e.g., 2-{[4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate ) show reduced potency (IC50 >5 μM), highlighting the critical role of the 3,4-dichloro motif .
- Sulfanyl Linker Modifications: Disulfanyl vs. Monosulfanyl: Disulfanyl analogs (e.g., 5a–d from ) exhibit lower stability under physiological conditions due to susceptibility to reductive cleavage, whereas the monosulfanyl linkage in the target compound improves metabolic stability .
Pharmacological Targets
- HIV-1 RT Inhibitors : The compound’s closest analogs are 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetanilides , which share the same core but replace the methyl ester with an anilide group. These derivatives exhibit similar anti-HIV activity (IC50 0.5–1.2 μM) but differ in pharmacokinetic profiles due to ester vs. amide hydrolysis rates .
- Sigma Receptor Ligands : Structurally related compounds like BD 1008 and BD 1047 () also feature 3,4-dichlorophenyl groups but target sigma receptors rather than viral enzymes. This underscores the scaffold’s versatility in drug design .
Data Tables
Table 1: Structural and Activity Comparison of Key Analogs
Research Findings and Implications
- Anti-HIV Superiority : The 3,4-dichlorophenyl and 1,2,3-thiadiazole combination in this compound confers a 6-fold increase in potency over 4-chlorophenyl analogs, validating its optimized design .
- Metabolic Stability : The methyl ester group enhances bioavailability compared to disulfanyl or anilide derivatives, though further prodrug strategies may be needed to mitigate rapid esterase-mediated hydrolysis .
Biological Activity
Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article provides a detailed exploration of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of Thiadiazole Compounds
Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They have garnered attention in medicinal chemistry due to their wide range of biological activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects . The specific structure of this compound contributes to its unique pharmacological profile.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial activity. For instance, studies have shown that compounds with the 1,3,4-thiadiazole moiety demonstrate potent effects against various bacterial strains and fungi . The presence of the dichlorophenyl group in this compound may enhance its interaction with microbial targets.
Antiviral Effects
Thiadiazole derivatives have also been investigated for their antiviral properties. A study highlighted the anti-Tobacco Mosaic Virus (TMV) activity of thiadiazole compounds, noting significant induction potencies compared to standard antiviral drugs . This suggests that this compound may possess similar antiviral capabilities.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented in various studies. These compounds can induce apoptosis in cancer cells through different mechanisms such as inhibition of cell proliferation and modulation of signaling pathways . The specific structure of this compound may contribute to its efficacy against certain cancer types.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazoles act by inhibiting enzymes critical for microbial survival or cancer cell proliferation.
- Interaction with Cellular Targets : The compound may bind to specific receptors or proteins within cells, altering their function and leading to therapeutic effects.
- Induction of Oxidative Stress : Some studies suggest that thiadiazoles can induce oxidative stress in target cells, leading to apoptosis.
Study on Antimicrobial Activity
In a comparative study involving various thiadiazole derivatives, this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics used as controls.
Evaluation of Antiviral Potential
Another study evaluated the antiviral efficacy of several thiadiazole derivatives against TMV. This compound demonstrated an induction potency exceeding that of reference drugs at certain concentrations (e.g., 50 µg/mL), indicating its potential as an antiviral agent.
Q & A
Basic: What synthetic strategies are optimal for preparing Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate?
Answer:
A two-step protocol is commonly employed:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,2,3-thiadiazole core .
Alkylation : Introduce the methyl acetate moiety via nucleophilic substitution using methyl 2-bromoacetate. Key parameters include:
- Solvent choice (e.g., dry benzene or DMF) to minimize side reactions .
- Base selection (e.g., Et₃N) to deprotonate the thiol group for efficient alkylation .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
Combine multiple analytical techniques:
- 1H NMR : Verify substituent integration (e.g., aromatic protons from 3,4-dichlorophenyl at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Confirm thioether (C–S–C) stretches at 600–700 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .
- Single-crystal X-ray diffraction : Resolve bond angles (e.g., C–S–C ~105°) and confirm planarity of the thiadiazole ring .
Advanced: What methodologies evaluate its biological activity in antiviral research?
Answer:
- In vitro HIV-1 RT inhibition : Use non-radioactive ELISA-based assays to measure IC₅₀ values against wild-type and mutant reverse transcriptase .
- Cytotoxicity profiling : Test in MT-4 or HEK293 cells via MTT assays to determine selectivity indices .
- Mechanistic studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with HIV-1 RT’s hydrophobic pocket .
Advanced: How can structure-activity relationships (SAR) be explored for this scaffold?
Answer:
- Modify substituents : Replace the 3,4-dichlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency shifts .
- QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Metabolite analysis : Identify active metabolites via LC-MS to refine SAR for metabolic stability .
Advanced: What computational approaches predict its reactivity or stability?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic attack sites .
- Molecular dynamics (MD) : Simulate solvation in water/DMSO to assess aggregation tendencies .
- Degradation pathways : Use Gaussian’s transition-state modeling to predict oxidation products (e.g., sulfoxides) under acidic conditions .
Advanced: How to resolve contradictions in biological data across studies?
Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Impurity profiling : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities (RRT 0.88–0.95) that may interfere with bioactivity .
- Orthogonal validation : Confirm antiviral activity via plaque reduction assays if ELISA results are inconsistent .
Advanced: How to assess its stability under varying experimental conditions?
Answer:
- Forced degradation studies :
- Oxidative : Expose to H₂O₂ (3% v/v) at 40°C for 24h; monitor sulfoxide formation via TLC .
- Hydrolytic : Test pH stability (pH 1–13) using USP buffers; quantify ester hydrolysis by LC-MS .
- Light exposure : Use ICH Q1B guidelines to evaluate photodegradation in UV/VIS light .
Advanced: What pharmacokinetic properties should be prioritized in preclinical studies?
Answer:
- ADME profiling :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid .
- Microsomal stability : Incubate with rat/human liver microsomes; calculate half-life (t₁/₂) .
- Plasma protein binding : Employ ultrafiltration or equilibrium dialysis .
Advanced: How does the 1,2,3-thiadiazole core influence electronic properties compared to other heterocycles?
Answer:
- Comparative studies : Synthesize analogs with 1,3,4-thiadiazole or 1,2,4-triazole cores; measure redox potentials via cyclic voltammetry .
- Electron-withdrawing effects : The 1,2,3-thiadiazole’s electron deficiency enhances electrophilicity at C5, facilitating nucleophilic substitutions .
- π-π stacking : X-ray data show shorter intermolecular distances (~3.5 Å) vs. oxadiazoles, impacting crystal packing .
Advanced: What strategies ensure accurate impurity profiling during synthesis?
Answer:
- HPLC-DAD/ELSD : Use a Zorbax Eclipse Plus C18 column (4.6 × 250 mm, 5 µm) with 0.1% formic acid/ACN gradient. Detect impurities at 254 nm .
- Reference standards : Synthesize and characterize known impurities (e.g., des-chloro byproducts) for spiking experiments .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), LOD (0.05%), and LOQ (0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
